4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c16-15-17-14(12-20-15)11-19-8-6-18(7-9-19)10-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTVXVNFGDCNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine generally involves:
- Construction or availability of the 1,3-thiazol-2-amine core.
- Introduction of a methylene linker at the 4-position of the thiazole ring.
- Coupling of the methylene group to the 4-benzylpiperazine moiety.
This approach leverages the nucleophilicity of the piperazine nitrogen and the electrophilicity of a suitable methylene halide or equivalent linker attached to the thiazole ring.
Preparation of 2-Amino-1,3-thiazole Core
The 2-amino-1,3-thiazole ring is a key intermediate and can be prepared via several methods:
Sonogashira Cross-Coupling : Aminothiazole derivatives can be coupled with haloarenes to yield 2-amino substituted thiazoles. Iodoarenes are preferred for higher yields (60–90%) compared to bromoarenes (<30%). This method allows selective functionalization at the 2-position of the thiazole ring.
Hydrazine Hydrate Reaction : Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate reacts with hydrazine monohydrate under reflux to form hydrazide intermediates, which can be further transformed into thiazole derivatives.
Specific Example Synthesis Protocol
A representative synthesis sequence based on literature data is:
Analytical and Purification Notes
Purification : Chromatography is commonly employed to isolate pure products, especially after coupling reactions.
Characterization : Products are characterized by melting point, elemental analysis, and spectroscopic methods including NMR and mass spectrometry to confirm structure and purity.
Research Findings and Yield Optimization
Utilizing iodo-substituted intermediates significantly improves coupling yields compared to bromo-substituted analogs due to better leaving group ability.
The choice of solvent and base in the nucleophilic substitution step critically affects the reaction rate and yield. Polar aprotic solvents like DMF and bases such as LiH or NaH facilitate efficient substitution.
Reaction times of 6-8 hours under stirring at room temperature or mild heating are sufficient for completion, with TLC monitoring recommended.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Typical Yield (%) | Comments |
|---|---|---|---|---|
| 2-Amino-1,3-thiazole synthesis | Sonogashira cross-coupling | Aminothiazole + iodoarene, Pd catalyst | 60–90 | Iodoarenes preferred over bromoarenes |
| Halomethylation at 4-position | Halogenation with CuX/n-butyl nitrite | CuCl, CuBr, or CuI with n-butyl nitrite | 15–50+ | Yield increases with larger halogen |
| Coupling with 4-benzylpiperazine | Nucleophilic substitution | DMF, LiH base, room temp, 6-8 h | High (not specified) | Monitored by TLC, purified by filtration |
Chemical Reactions Analysis
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially modifying the thiazole ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Neuropharmacology
Recent studies have highlighted the compound's potential as a multitarget agent in treating neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial in managing Alzheimer's symptoms. For instance, one study reported that derivatives of this compound exhibited significant AChE inhibition with IC50 values indicating high potency .
Antioxidant Activity
In addition to its neuroprotective properties, the compound has shown promise as an antioxidant. Research indicates that it can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. The effectiveness of this compound was demonstrated through assays measuring its ability to scavenge free radicals and reduce cellular damage induced by oxidative agents .
Antimicrobial Properties
The thiazole moiety present in the compound has been associated with antimicrobial activity. Studies suggest that compounds containing thiazole rings can exhibit significant antibacterial and antifungal effects. This opens avenues for developing new antibiotics or antifungal agents based on the structural framework of 4-[(4-benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine .
Drug Development
The compound serves as a valuable scaffold in medicinal chemistry for synthesizing new derivatives with enhanced biological activities. Its structural features allow for modifications that can lead to improved pharmacokinetic properties and efficacy against various targets .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Thiazol-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds, focusing on molecular features, applications, and research findings.
Structural Analogues with Aryl/Substituted Aryl Groups
Key Insights :
- The N-benzyl group in Benzyl-[4-(4-fluorophenyl)-thiazol-2-yl]amine may influence receptor selectivity compared to the benzylpiperazine group in the target compound .
Analogues with Piperazine/Benzylpiperazine Moieties
Key Insights :
- The 4-benzylpiperazine group is frequently employed to enhance binding to CNS targets or enzymes like PARP1 .
- In N-(4-(2-(4-Benzylpiiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amine , the piperazine-ethoxy linker improves solubility and pharmacokinetics, contributing to potent antitumor effects .
Key Insights :
Triazole and Hybrid Derivatives
Key Insights :
- Hybrid structures (e.g., triazole-thiazole in MortaparibMild ) enable multitarget engagement, a promising strategy in oncology .
Biological Activity
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine (CAS No. 1097046-57-5) is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperazine moiety, which is known for enhancing the pharmacological properties of various drugs. The thiazole ring is also associated with numerous biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₁₅H₂₀N₄S
- Molecular Weight : 288.41 g/mol
- Structure : The compound consists of a thiazole ring linked to a benzylpiperazine through a methylene bridge.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with benzylpiperazine derivatives. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values as low as 0.029–0.147 µM against HepG2 liver cancer cells, indicating strong cytotoxic effects .
Acetylcholinesterase Inhibition
Thiazole derivatives are also being investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibition, with IC50 values reported as low as 0.5 µM . This suggests that this compound may also possess neuroprotective properties by enhancing acetylcholine levels in the brain.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as AChE, leading to increased neurotransmitter levels.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cellular processes and triggering cell cycle arrest at the G2/M phase .
- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, which may protect cells from oxidative stress and contribute to their therapeutic effects .
Study on Acetylcholinesterase Inhibition
A study focused on synthesizing new 2-amino thiazole derivatives reported that certain compounds showed significant AChE inhibition with IC50 values ranging from 0.5 µM to over 10 µM . These findings support the hypothesis that similar structural motifs in this compound could yield comparable results.
Anticancer Evaluation
In another investigation involving a series of thiazole compounds, researchers noted that modifications to the piperazine ring could enhance anticancer activity . The study highlighted that compounds with strong piperazine interactions exhibited improved potency against various cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and coupling reactions. For example:
- Step 1 : React 4-aminothiazole derivatives with benzylpiperazine precursors using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 2 : Cyclize intermediates using acid catalysts (e.g., HCl/EtOH) to form the thiazole core .
- Step 3 : Purify via column chromatography (silica gel, eluent: EtOAc/hexane) and confirm purity using TLC .
- Key Considerations : Optimize reaction temperatures (80–120°C) and solvent polarity to minimize side products.
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm proton environments (¹H NMR) and carbon frameworks (¹³C NMR), focusing on peaks at δ 2.5–3.5 ppm for piperazine protons and δ 6.5–7.5 ppm for aromatic thiazole protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 343.18; observed deviation < 2 ppm) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 63.1%, H: 6.8%, N: 20.4%) .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Anti-inflammatory Potential : Measure PGE2 inhibition in RAW 264.7 macrophages using ELISA .
- Enzyme Inhibition : Screen against phosphodiesterases (PDEs) via fluorescence-based assays .
Advanced Research Questions
Q. How can researchers optimize synthetic yield in multi-step protocols?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps to enhance efficiency .
- Solvent Optimization : Replace DMF with DCM/THF mixtures to reduce byproducts in cyclization .
- In-Line Monitoring : Use FTIR to track intermediate formation and adjust reaction times dynamically .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays to compare potency under standardized conditions (e.g., 24-h incubation) .
- Cell Line Validation : Replicate studies in multiple cell lines (e.g., HCT-116 vs. HeLa) to assess tissue-specific effects .
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the benzylpiperazine moiety?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -OCH₃) groups on the benzyl ring .
- Bioisosteric Replacement : Replace piperazine with morpholine or piperidine to assess ring size impact on target binding .
- Docking Simulations : Use AutoDock Vina to predict interactions with PDE4B or COX-2 active sites .
Q. How can computational docking guide target identification for this compound?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., PDE4B, PDB ID: 1XMY) and optimize protonation states using MOE .
- Binding Pose Analysis : Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp318 in PDE4B) and validate via MM-GBSA scoring .
- Mutagenesis Validation : Test docking predictions by assaying activity against PDE4B mutants (e.g., Q453A) .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
